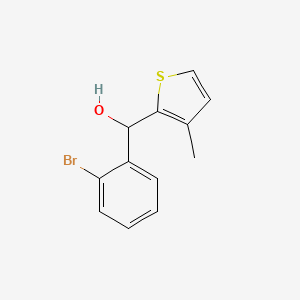
(2-Bromophenyl)(3-methylthiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)(3-methylthiophen-2-yl)methanol is an organic compound that features a bromophenyl group and a methylthiophenyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine the characteristics of both brominated aromatic compounds and thiophene derivatives. These features make it a valuable subject for various chemical and pharmaceutical research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-methylthiophen-2-yl)methanol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from 2-bromobenzyl bromide and magnesium in anhydrous ether. This reagent is then reacted with 3-methylthiophene-2-carbaldehyde to form the desired alcohol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the Grignard reagent. The temperature is maintained at low to moderate levels to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (2-Bromophenyl)(3-methylthiophen-2-yl)methanol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the bromophenyl group, which can be reduced to a phenyl group using hydrogenation techniques.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols, with palladium catalysts in cross-coupling reactions.
Major Products
Oxidation: (2-Bromophenyl)(3-methylthiophen-2-yl)ketone.
Reduction: (2-Phenyl)(3-methylthiophen-2-yl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2-Bromophenyl)(3-methylthiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its potential interactions with biological targets can be explored to design drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.
作用機序
The mechanism of action of (2-Bromophenyl)(3-methylthiophen-2-yl)methanol in biological systems involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the thiophene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2-Bromophenyl)(2-thienyl)methanol: Similar structure but with a thiophene ring instead of a methylthiophene.
(2-Chlorophenyl)(3-methylthiophen-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(2-Bromophenyl)(3-methylfuran-2-yl)methanol: Similar structure but with a furan ring instead of thiophene.
Uniqueness
(2-Bromophenyl)(3-methylthiophen-2-yl)methanol stands out due to the presence of both a bromophenyl group and a methylthiophene group. This combination provides unique electronic and steric properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H11BrOS |
|---|---|
分子量 |
283.19 g/mol |
IUPAC名 |
(2-bromophenyl)-(3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C12H11BrOS/c1-8-6-7-15-12(8)11(14)9-4-2-3-5-10(9)13/h2-7,11,14H,1H3 |
InChIキー |
MKBAVDRNOHNXFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(C2=CC=CC=C2Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol](/img/structure/B12840861.png)

![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

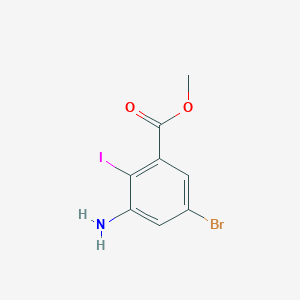
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
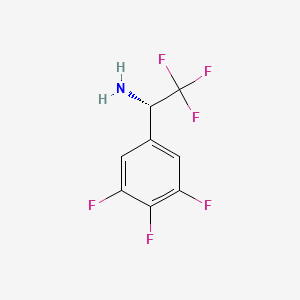
![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
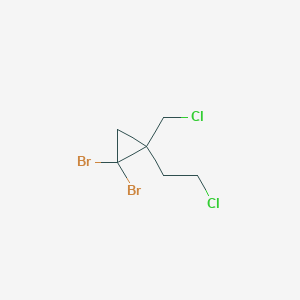
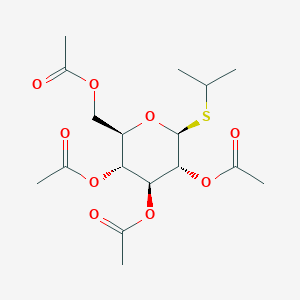
![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
